molecular formula C14H30O2 B14378174 Tetradecane-2,3-diol CAS No. 88580-08-9

Tetradecane-2,3-diol

Cat. No.: B14378174
CAS No.: 88580-08-9
M. Wt: 230.39 g/mol
InChI Key: WYWPXCFLRKKRPS-UHFFFAOYSA-N
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Description

Tetradecane-2,3-diol is an organic compound with the molecular formula C14H30O2. It is a type of glycol, specifically a diol, which means it contains two hydroxyl (-OH) groups. These hydroxyl groups are located on the second and third carbon atoms of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecane-2,3-diol can be synthesized through several methods. One common approach involves the hydroxylation of tetradecane using oxidizing agents. For instance, the reaction of tetradecane with osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) can yield this compound. Another method involves the use of potassium permanganate (KMnO4) as the oxidizing agent.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of cobalt-based heterogeneous catalysts for the aerobic oxidative cleavage of tetradecane . This method is advantageous due to its efficiency and the ability to operate under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Tetradecane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aldehydes or ketones.

    Reduction: this compound can be reduced to form tetradecane by removing the hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4), potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Tetradecane.

    Substitution: Chlorinated tetradecane derivatives.

Scientific Research Applications

Tetradecane-2,3-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecane-2,3-diol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl groups are oxidized to form carbonyl compounds through the cleavage of C-C bonds. This process involves the formation of intermediate species and the transfer of electrons between the reactants and the oxidizing agents .

Comparison with Similar Compounds

Similar Compounds

    1,2-Tetradecanediol: Similar to tetradecane-2,3-diol but with hydroxyl groups on the first and second carbon atoms.

    1,3-Tetradecanediol: Hydroxyl groups on the first and third carbon atoms.

    1,4-Tetradecanediol: Hydroxyl groups on the first and fourth carbon atoms.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl groups on the second and third carbon atoms. This positioning influences its reactivity and the types of reactions it can undergo. For example, the proximity of the hydroxyl groups allows for specific oxidation reactions that may not occur with other isomers .

Properties

CAS No.

88580-08-9

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

tetradecane-2,3-diol

InChI

InChI=1S/C14H30O2/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h13-16H,3-12H2,1-2H3

InChI Key

WYWPXCFLRKKRPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(C)O)O

Origin of Product

United States

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